1-Ethyl-5-fluoro-1H-indole
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Overview
Description
1-Ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-fluoro-2-nitrobenzaldehyde and ethylamine. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Nitration: 1-Ethyl-5-fluoro-3-nitro-1H-indole
Bromination: 1-Ethyl-5-fluoro-3-bromo-1H-indole
Oxidation: This compound-3-carboxylic acid
Scientific Research Applications
1-Ethyl-5-fluoro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
- 1-Methyl-5-fluoro-1H-indole
- 1-Ethyl-5-chloro-1H-indole
- 1-Ethyl-5-bromo-1H-indole
Comparison: 1-Ethyl-5-fluoro-1H-indole is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical and biological properties. Compared to 1-Methyl-5-fluoro-1H-indole, the ethyl group increases lipophilicity and membrane permeability. The fluorine atom, compared to chlorine or bromine, enhances metabolic stability and binding affinity to biological targets .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-ethyl-5-fluoroindole |
InChI |
InChI=1S/C10H10FN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 |
InChI Key |
WCAWTVQSWZHXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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